molecular formula C23H33N7O7S B12884528 [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine

Cat. No.: B12884528
M. Wt: 551.6 g/mol
InChI Key: KABSMNWQLCVJMM-JYFIQMMLSA-N
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Description

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine base, a sugar moiety, and a sulfamate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base can be synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and amination reactions. The sugar moiety, specifically the oxolane ring, can be prepared through the reduction of a suitable precursor, such as a lactone or an epoxide.

The coupling of the purine base with the sugar moiety is typically achieved through glycosylation reactions, using a suitable glycosyl donor and an acid catalyst. The resulting nucleoside is then functionalized with the sulfamate group through a nucleophilic substitution reaction, using a sulfamoyl chloride reagent. Finally, the N-(2-hydroxybenzoyl) group is introduced through an esterification reaction, using a suitable benzoyl chloride reagent and a base catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved purification techniques, and the development of scalable reaction conditions. Additionally, the use of automated synthesis equipment and continuous flow reactors could further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

    Reduction: The nitro group in the purine base can be reduced to form an amino group.

    Substitution: The sulfamate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester bond in the N-(2-hydroxybenzoyl) group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the nitro group can yield an amino group. Substitution of the sulfamate group can yield various derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe for studying nucleic acid interactions, as well as a potential therapeutic agent for targeting specific biological pathways.

    Medicine: The compound can be investigated for its potential as an antiviral, anticancer, or antimicrobial agent, based on its ability to interact with specific molecular targets.

    Industry: The compound can be used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can interact with nucleic acids, while the sulfamate group can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. The N-(2-hydroxybenzoyl) group can enhance the compound’s binding affinity and specificity for its targets, by forming additional hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine can be compared with other similar compounds, such as:

    Nucleoside analogs: These compounds share the purine base and sugar moiety, but differ in their functional groups and overall structure. Examples include acyclovir, zidovudine, and lamivudine.

    Sulfamate derivatives: These compounds share the sulfamate group, but differ in their core structure and functional groups. Examples include topiramate, sulfasalazine, and sulfamethoxazole.

    Benzoyl derivatives: These compounds share the N-(2-hydroxybenzoyl) group, but differ in their core structure and functional groups. Examples include benzocaine, benzoic acid, and benzyl alcohol.

The uniqueness of this compound lies in its combination of these functional groups, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C23H33N7O7S

Molecular Weight

551.6 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine

InChI

InChI=1S/C17H18N6O7S.C6H15N/c18-14-13-15(20-7-19-14)23(8-21-13)17-12(25)5-9(30-17)6-29-31(27,28)22-16(26)10-3-1-2-4-11(10)24;1-4-7(5-2)6-3/h1-4,7-9,12,17,24-25H,5-6H2,(H,22,26)(H2,18,19,20);4-6H2,1-3H3/t9-,12+,17+;/m0./s1

InChI Key

KABSMNWQLCVJMM-JYFIQMMLSA-N

Isomeric SMILES

CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C4=CC=CC=C4O

Canonical SMILES

CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C4=CC=CC=C4O

Origin of Product

United States

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